

An In-depth Technical Guide to 4-Acetylbenzoic Acid

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Compound of Interest

Compound Name: 4-Acetylbenzoic Acid

Cat. No.: B104994

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-acetylbenzoic acid**, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and key experimental procedures.

Core Chemical Identity and Properties

4-Acetylbenzoic acid, also known as p-acetylbenzoic acid, is an aromatic carboxylic acid featuring an acetyl group at the para position.^[1] This bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.^[1]

Table 1: Chemical Identifiers for **4-Acetylbenzoic Acid**

Identifier	Value
CAS Number	586-89-0[2][3]
Molecular Formula	C ₉ H ₈ O ₃
Molecular Weight	164.16 g/mol
IUPAC Name	4-acetylbenzoic acid
Synonyms	p-acetylbenzoic acid, Acetophenone-4-carboxylic acid, 4-Carboxyacetophenone
InChI Key	QBHDSQZASIBAAI-UHFFFAOYSA-N
SMILES	<chem>CC(=O)C1=CC=C(C=C1)C(=O)O</chem>

Table 2: Physical and Chemical Properties of **4-Acetylbenzoic Acid**

Property	Value
Appearance	White to light yellow crystalline powder
Melting Point	206-212 °C
Boiling Point	339.9 ± 25.0 °C at 760 mmHg
Density	1.2 ± 0.1 g/cm ³
pKa	3.70 at 25 °C
Solubility	Soluble in DMSO and methanol; sparingly soluble in water
LogP	1.6

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **4-acetylbenzoic acid**.

Table 3: Key Spectroscopic Data for **4-Acetylbenzoic Acid**

Spectroscopy	Data Highlights
¹ H NMR	Spectra available for review. Key signals correspond to the methyl protons, aromatic protons, and the carboxylic acid proton.
¹³ C NMR	Data available, showing characteristic peaks for the carbonyl carbons (acetyl and carboxylic acid), and aromatic carbons.
IR Spectroscopy	Spectra show characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic ring.
Mass Spectrometry	Electron ionization mass spectra are available, providing fragmentation patterns for structural confirmation.
UV-Visible	Absorption peaks have been observed at approximately 272.53 nm and 281.41 nm.

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of **4-acetylbenzoic acid** involves the oxidation of 4'-methylacetophenone.

Experimental Protocol: Synthesis via Oxidation of 4'-Methylacetophenone

This protocol is based on a method utilizing potassium permanganate as the oxidizing agent.

Materials:

- 4'-Methylacetophenone
- Potassium permanganate (KMnO₄)
- Anhydrous zinc chloride (ZnCl₂) (optional, used as a catalyst in some procedures)

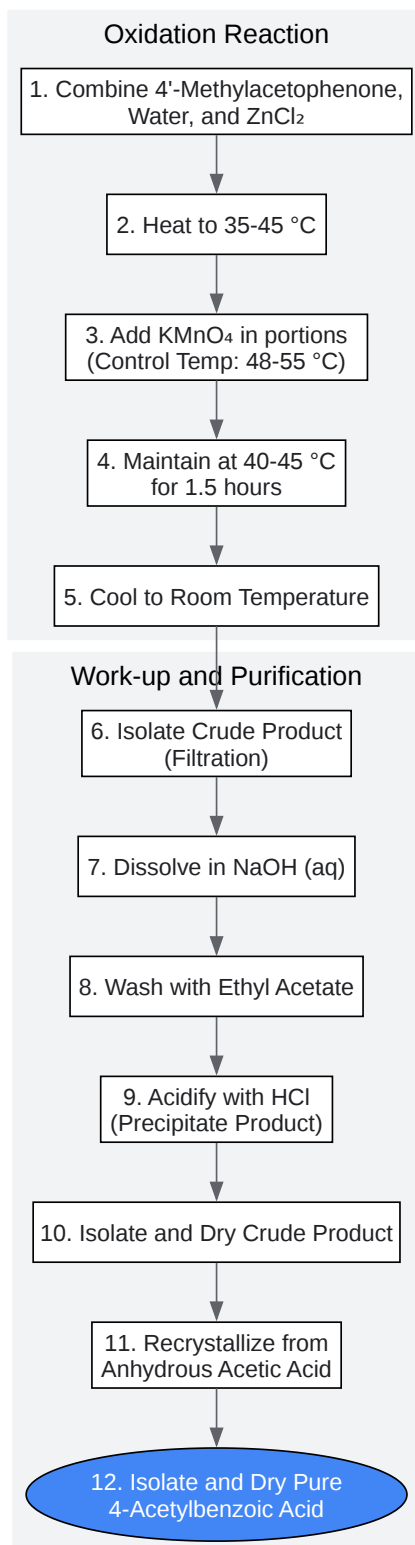
- Water
- Anhydrous acetic acid
- 2M Sodium hydroxide (NaOH) solution
- 2M Hydrochloric acid (HCl) solution
- Ethyl acetate

Procedure:

- Oxidation: In a reaction flask, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure uniformity.
- Slowly heat the mixture to 35-45 °C.
- Divide the total required amount of potassium permanganate into five equal portions. Add one portion every 15-20 minutes. During the addition, carefully control the reaction temperature to maintain it between 48-55 °C, as the reaction is exothermic.
- After the final addition of potassium permanganate, maintain the reaction temperature at 40-45 °C for an additional 1.5 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature (17-22 °C).
- Work-up and Isolation (Crude): Isolate the crude solid product by filtration or centrifugation. Wash the solid with water. Add an excess of 2M NaOH solution to the crude product to dissolve the acidic product, forming its sodium salt.
- Extract the aqueous phase with ethyl acetate multiple times to remove any unreacted starting material or non-acidic impurities.
- Acidify the aqueous phase by adding 2M HCl until the pH is approximately 1-2. This will precipitate the **4-acetylbenzoic acid**.
- Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude **4-acetylbenzoic acid**.

- Purification/Recrystallization: Mix the crude product with anhydrous acetic acid and heat to reflux for 0.5-1.5 hours.
- Perform a hot filtration to remove insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
- Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

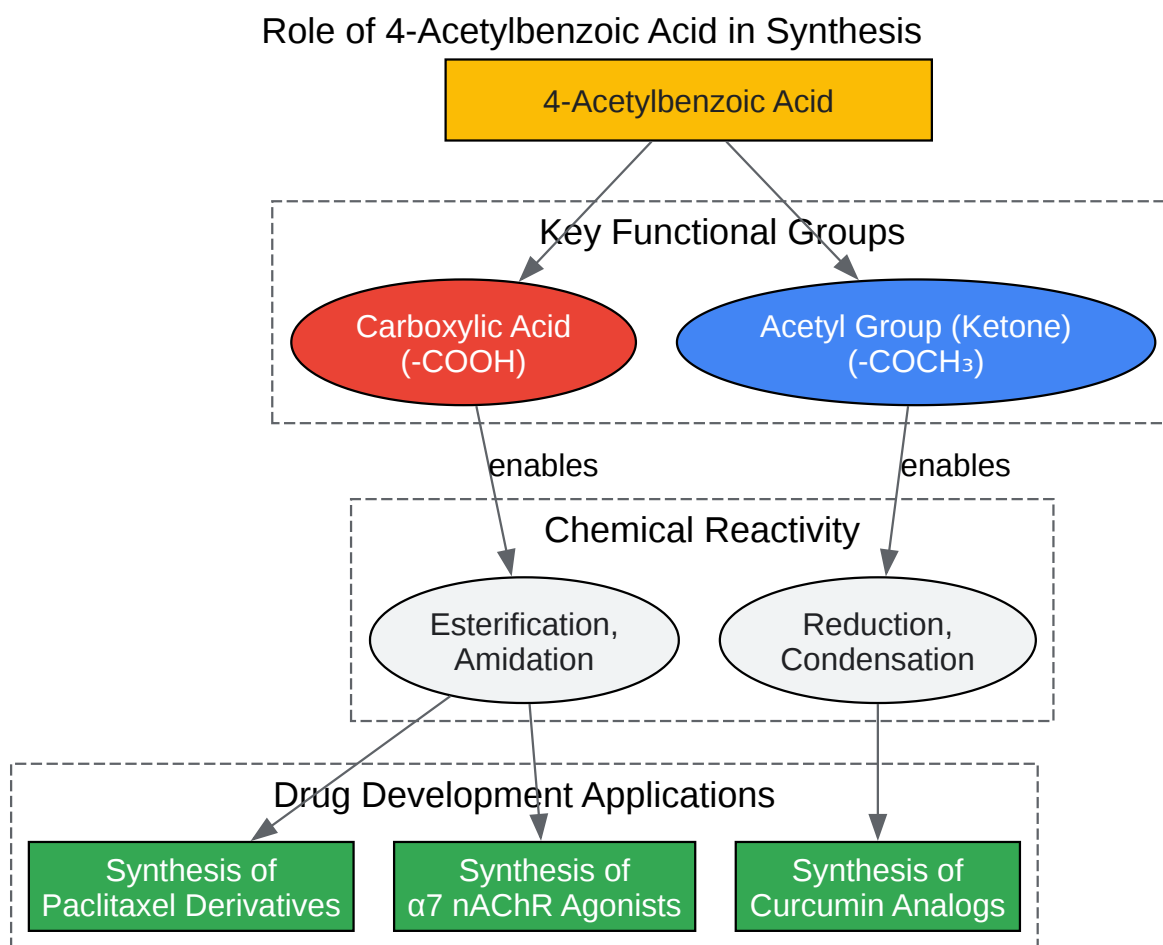
Workflow for Synthesis of 4-Acetylbenzoic Acid

[Click to download full resolution via product page](#)Caption: A step-by-step workflow for the synthesis of **4-acetylbenzoic acid**.

Applications in Drug Development and Organic Synthesis

4-Acetylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds due to its two reactive functional groups: a carboxylic acid and a ketone.

- **Pharmaceutical Intermediates:** It is a crucial intermediate in the synthesis of curcumin analogs, which are studied for their antioxidant properties. It is also used to prepare quinuclidine benzamides, which act as agonists for $\alpha 7$ nicotinic acetylcholine receptors, relevant in neurological research. Furthermore, it serves as a precursor in the synthesis of ester derivatives of the chemotherapy drug paclitaxel and in the production of the antifungal medication Micafungin.
- **Organic Synthesis:** The carboxylic acid group can undergo esterification and amidation, while the ketone group can be modified through reactions like reduction or condensation. This dual reactivity allows it to be a scaffold for creating diverse molecular architectures.
- **Other Industries:** Beyond pharmaceuticals, it finds use in the production of polymers, dyes, fragrances, and agrochemicals.



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Caption: Logical diagram of **4-Acetylbenzoic acid**'s structure and its applications.

Safety and Handling

4-Acetylbenzoic acid is considered a hazardous substance and requires careful handling to minimize risk.

Table 4: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H315	Causes skin irritation.
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling and Storage:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. A NIOSH-approved N95 dust mask should be used if dust generation is likely.
- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under storage class 11 as a combustible solid.
- **Spills:** In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a suitable, labeled container for disposal.

First Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Flush eyes with water as a precaution.
- Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Seek medical attention if irritation or other symptoms persist.

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